molecular formula C18H17N3O5S2 B2835429 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione CAS No. 946259-46-7

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione

Cat. No.: B2835429
CAS No.: 946259-46-7
M. Wt: 419.47
InChI Key: RCSJUGSZMPORPK-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione is a complex organic compound that belongs to the class of thienoimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline and 4-nitrobenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization and thionation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-3-phenylthiourea: Similar structure but lacks the nitro group.

    1-(4-nitrophenyl)-3-phenylthiourea: Similar structure but lacks the methoxy group.

    1-(4-methoxyphenyl)-3-(4-nitrophenyl)thiourea: Similar structure but lacks the thienoimidazole ring.

Uniqueness

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione is unique due to the presence of both methoxy and nitro groups, as well as the thienoimidazole ring. This combination of functional groups and structural features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-26-15-8-6-13(7-9-15)20-17-11-28(24,25)10-16(17)19(18(20)27)12-2-4-14(5-3-12)21(22)23/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSJUGSZMPORPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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